molecular formula C25H26NP B14917013 N-(2-(Diphenylphosphino)cyclopentylidene)-2,6-dimethylaniline

N-(2-(Diphenylphosphino)cyclopentylidene)-2,6-dimethylaniline

Cat. No.: B14917013
M. Wt: 371.5 g/mol
InChI Key: SVEYWFVGWQBNJK-UHFFFAOYSA-N
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Description

N-(2-(Diphenylphosphino)cyclopentylidene)-2,6-dimethylaniline is a complex organophosphorus compound It features a phosphine group attached to a cyclopentylidene ring, which is further connected to a dimethylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Grignard reagents, where the organomagnesium compound reacts with chlorophosphines to form the desired phosphine compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Diphenylphosphino)cyclopentylidene)-2,6-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can modify the cyclopentylidene ring or the aniline moiety.

    Substitution: The compound can participate in substitution reactions, where the phosphine group or the aniline moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

    Reduction: Lithium aluminum hydride or other reducing agents are commonly employed.

    Substitution: Halogenated compounds and catalysts such as palladium can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-(2-(Diphenylphosphino)cyclopentylidene)-2,6-dimethylaniline has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(2-(Diphenylphosphino)cyclopentylidene)-2,6-dimethylaniline exerts its effects involves its interaction with molecular targets such as metal ions and enzymes. The phosphine group can coordinate with metal centers, influencing the reactivity and stability of the resulting complexes. Additionally, the compound may interact with biological molecules through its aniline moiety, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(Diphenylphosphino)cyclopentylidene)-2,6-dimethylaniline is unique due to its specific combination of a cyclopentylidene ring and a dimethylaniline moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in catalysis and material science.

Properties

Molecular Formula

C25H26NP

Molecular Weight

371.5 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-diphenylphosphanylcyclopentan-1-imine

InChI

InChI=1S/C25H26NP/c1-19-11-9-12-20(2)25(19)26-23-17-10-18-24(23)27(21-13-5-3-6-14-21)22-15-7-4-8-16-22/h3-9,11-16,24H,10,17-18H2,1-2H3

InChI Key

SVEYWFVGWQBNJK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N=C2CCCC2P(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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